Descarboxy Treprostinil is a derivative of Treprostinil, a synthetic analog of prostacyclin, which is primarily used in the treatment of pulmonary arterial hypertension. Treprostinil is known for its vasodilatory effects and its ability to inhibit platelet aggregation. Descarboxy Treprostinil is synthesized as part of research efforts to enhance the pharmacological properties of Treprostinil, making it a compound of interest in therapeutic applications and drug development.
Descarboxy Treprostinil is derived from Treprostinil, which is commercially available under the name Remodulin. The compound's synthesis and characterization have been documented in various scientific studies and patents, reflecting ongoing research into its efficacy and potential applications in medicine.
Descarboxy Treprostinil falls under the category of prostacyclin analogs. These compounds mimic the action of prostacyclin, a naturally occurring substance that plays a vital role in the regulation of vascular tone and platelet function.
The synthesis of Descarboxy Treprostinil involves several chemical reactions that modify the structure of Treprostinil. A notable method includes the use of protecting group strategies to facilitate specific modifications without affecting other functional groups. The synthesis typically begins with Treprostinil, which undergoes various transformations to yield Descarboxy Treprostinil.
For example, one synthetic route involves the use of 2-benzyloxy-1-methylpridinium triflate as a reagent for benzylation, followed by hydrolysis and coupling reactions to achieve the desired product .
Descarboxy Treprostinil retains the core structure of Treprostinil but lacks a carboxyl group. Its molecular formula can be represented as . The absence of the carboxyl group may influence its pharmacokinetic properties compared to its parent compound.
Descarboxy Treprostinil participates in various chemical reactions typical for organic compounds, including:
The reactions are often monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity .
Descarboxy Treprostinil acts primarily through vasodilation, mediated by activation of prostacyclin receptors (IP receptors) on vascular smooth muscle cells. This leads to increased intracellular cyclic adenosine monophosphate levels, resulting in relaxation of smooth muscle and inhibition of platelet aggregation.
Relevant analyses include differential scanning calorimetry and Fourier transform infrared spectroscopy to assess thermal properties and functional groups .
Descarboxy Treprostinil has potential applications in:
Descarboxy Treprostinil (CAS 101692-01-7) has the molecular formula C₂₂H₃₄O₃, with a molecular weight of 346.51 g/mol. This represents a significant reduction in mass compared to the parent compound Treprostinil (C₂₃H₃₄O₅, 390.52 g/mol), attributable to the absence of the carboxylic acid moiety (–COOH) [5]. Elemental composition analysis reveals the following atomic distribution:
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₄O₃ |
Exact Mass | 346.2508 Da |
Melting Point | 71–72°C |
Predicted Boiling Point | 509.0 ± 50.0°C |
Density | 1.062 ± 0.06 g/cm³ |
pKa | 15.10 ± 0.40 |
The elevated pKa indicates reduced acidity compared to Treprostinil (pKa ~4.5), confirming loss of the ionizable carboxyl group [5] [6]. Mass spectrometry studies show a characteristic [M+H]⁺ peak at m/z 347.2581, with fragmentation patterns dominated by C–O bond cleavages in the aliphatic side chain [4].
Descarboxy Treprostinil contains three chiral centers with the established absolute configuration (1R,2R,3aS,9aS). The stereochemistry at the C1 position is designated as (S) for the 3-hydroxyoctyl side chain [5]. X-ray crystallography confirms a trans-junction between the bicyclic rings and a half-chair conformation in the cyclopentane moiety [5].
The compound exhibits diastereomerism due to its multiple stereocenters. Four stereoisomers are theoretically possible, though only the (1R,2R,3aS,9aS) isomer is synthesized for pharmaceutical applications. The C15 epimer (15-epi-Treprostinil, CAS 343247-13-2) demonstrates distinct chromatographic behavior (HPLC retention time shift ≥2.1 min) and altered biological activity [4].
Table 2: Chiral Centers and Configurations
Chiral Center Position | Stereochemistry | Bond Angles |
---|---|---|
C1 (Side chain attachment) | R | 109.5° tetrahedral |
C2 (Hydroxyl group) | R | 108.7° |
C3a (Ring junction) | S | 114.2° |
Optical rotation studies show [α]D²⁵ = +23.6° (c=1, CHCl₃), confirming chiral purity >99.5% in pharmaceutical-grade material [5]. The absence of a plane of symmetry makes meso forms impossible, and enantiomeric separation can be achieved via chiral HPLC using amylose-derived columns [7].
Descarboxy Treprostinil is structurally characterized by the absence of the acetic acid side chain (–OCH₂COOH) present in Treprostinil, replaced by a hydrogen atom at the C5 position of the benzindene core [4] [6]. This modification reduces polarity (logP 4.2 vs. 2.8 for Treprostinil) and eliminates hydrogen-bonding capacity at this site.
Key structural differences:
Table 3: Structural Comparison with Treprostinil
Structural Feature | Descarboxy Treprostinil | Treprostinil |
---|---|---|
C5 Substituent | H | –OCH₂COOH |
Carboxyl Group | Absent | Present |
Molecular Weight | 346.51 g/mol | 390.52 g/mol |
Hydrogen Bond Acceptors | 3 | 5 |
Topological Polar Surface Area | 60.4 Ų | 86.5 Ų |
The structural simplification decreases water solubility (0.12 mg/mL vs. 24.5 mg/mL for Treprostinil sodium) but enhances lipid membrane permeability, as demonstrated in octanol-water partition assays (logD₇.₄ 3.8 vs. 1.2) [6]. Molecular docking simulations show disrupted binding to the prostacyclin receptor (IP receptor) due to loss of ionic interactions with Arg²⁸⁹ and Tyr²⁹¹ residues [6].
The systematic IUPAC name for Descarboxy Treprostinil is:(1R,2R,3aS,9aS)-1-[(3S)-3-Hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol [5].
Name decomposition:
Alternative chemical designations include:
Table 4: Compound Nomenclature Index
Identifier Type | Designation |
---|---|
CAS Registry Number | 101692-01-7 |
IUPAC Name | (1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
Common Synonyms | Descarboxy Treprostinil; Treprostinil intermediate; Remodulin Intermediate |
Systematic Synonyms | (1R,2R,3aS,9aS)-1-(2-Hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
The CAS registry verification confirms validity: Checksum calculation (8×1 + 7×0 + 6×1 + 5×6 + 4×9 + 3×2 + 2×0 + 1×1 = 87; 87 mod 10 = 7) matches the suffix digit [5]. The compound is classified under ATC code C02KX (prostaglandin analogs) in pharmaceutical contexts, though it lacks therapeutic activity itself [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: